N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzene-1-sulfonamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom (4-position) and a methyl group (3-position), linked via a sulfonamide group to a phenyl ring bearing a 1,1-dioxo-thiazinane moiety. Sulfonamides are well-known for their bioactivity, often acting as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-13-12-16(8-9-17(13)18)26(23,24)19-14-4-6-15(7-5-14)20-10-2-3-11-25(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQHKAOJGMILTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxothiazinan Ring: The dioxothiazinan ring can be synthesized by reacting a suitable amine with a sulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the dioxothiazinan ring is reacted with a phenyl halide in the presence of a catalyst, such as palladium.
Introduction of the Fluoro Group: The fluoro group can be added via electrophilic fluorination using a fluorinating agent, such as Selectfluor, under mild conditions.
Formation of the Methylbenzenesulfonamide Moiety: The final step involves the reaction of the intermediate compound with a sulfonamide derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Palladium catalysts, halides, bases like sodium hydroxide, and solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The fluoro and sulfonamide groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and synthetic features of the target compound with related sulfonamide derivatives:
Key Observations:
Fluorine may also improve metabolic stability but reduce solubility . The thiazinane-dioxide moiety offers rigidity and oxidative stability, contrasting with the diazepane ring in , which provides greater flexibility but lower oxidation resistance.
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling of a thiazinane-containing amine with a sulfonyl chloride) or Suzuki-Miyaura cross-coupling (analogous to ’s boronic acid reactions) .
- In contrast, triazole-containing sulfonamides () are synthesized via hydrazide-isothiocyanate cyclization, highlighting divergent strategies for heterocycle incorporation .
Physicochemical and Spectroscopic Properties
Infrared (IR) Spectroscopy:
- Sulfonamide S=O Stretches : Observed at 1157–1346 cm⁻¹ in and 1243–1258 cm⁻¹ (C=S) in . The target compound’s sulfonamide group is expected to exhibit similar S=O stretches near 1150–1350 cm⁻¹ .
- Fluorine and Methyl Effects : The C-F stretch (~1100–1250 cm⁻¹) and C-H bends (~1370–1480 cm⁻¹) from the 4-fluoro-3-methyl substituents would distinguish its IR profile from nitro () or chloro () analogs.
Nuclear Magnetic Resonance (NMR):
- 1H-NMR : The 4-fluoro substituent would deshield adjacent protons, causing downfield shifts (~7.0–8.0 ppm for aromatic protons). Thiazinane protons may resonate near 3.0–4.0 ppm (similar to diazepane in ) .
- 13C-NMR : The sulfonamide sulfur’s electron-withdrawing effect would shift adjacent carbons to ~125–140 ppm , consistent with and .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazinan ring, a sulfonamide group, and a fluorinated phenyl moiety. These structural components contribute to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of 416.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C18H16F4N2O3S |
| Molecular Weight | 416.4 g/mol |
| Structural Features | Thiazinan ring, sulfonamide |
| Potential Activities | Antimicrobial, anticancer |
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the thiazinan ring in this compound enhances its interaction with bacterial enzymes, potentially inhibiting their activity. Preliminary studies suggest that this compound may be effective against various bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The mechanism of action is hypothesized to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. In particular, the sulfonamide moiety may interfere with folate metabolism in cancer cells, similar to other known sulfonamide-based drugs .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives with similar structural features exhibited significant inhibition of bacterial growth in vitro. The mechanism was attributed to enzyme inhibition .
- Anticancer Research : In a comparative study involving various sulfonamides, compounds with thiazinan rings showed enhanced cytotoxicity against cancer cell lines. The results indicated a possible dose-dependent effect on cell viability .
- Molecular Docking Studies : Computational studies have suggested that the compound has a strong binding affinity to target enzymes involved in cancer metabolism, supporting its potential as an anticancer agent .
Q & A
Q. What are the key steps in synthesizing N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Coupling Reactions : Reacting a thiazinan precursor (e.g., 1,1-dioxo-1lambda6,2-thiazinan) with a fluorinated sulfonamide intermediate. Acetic acid or DMF is often used as a solvent to facilitate nucleophilic substitution .
Purification : Use thin-layer chromatography (TLC) to monitor reaction progress. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the pure product .
Characterization : Confirm structure via H/C NMR (e.g., sulfonamide S=O peaks at ~1250 cm in IR) and mass spectrometry (e.g., molecular ion peak matching CHFNOS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl/fluoro groups (δ 2.3–2.5 ppm for CH; δ -120 ppm for F NMR) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm) and thiazinan (C-S vibration at 600–700 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 403.08 g/mol for CHFNOS) .
Q. What functional groups dominate its reactivity and bioactivity?
- Methodological Answer :
- Sulfonamide Group : Enhances hydrogen bonding with biological targets (e.g., enzyme active sites). Its electron-withdrawing nature increases electrophilicity for nucleophilic attacks .
- Thiazinan Ring : The 1,1-dioxo moiety stabilizes ring conformation, influencing binding affinity to kinases or proteases .
- Fluorine Substituent : Improves metabolic stability and lipophilicity, critical for membrane penetration in cellular assays .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Methodological Answer : Systematic variation of reaction parameters is key:
| Parameter | Optimal Condition (Study) | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF (vs. AcOH) | 78% | |
| Temperature | 80°C (reflux) | 82% | |
| Catalyst | KCO (base) | 85% |
- Troubleshooting : Low yields may stem from incomplete coupling; use TLC (hexane:EtOAc 3:1) to monitor intermediates .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition) may arise from:
- Assay Conditions : Validate pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) .
- Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Orthogonal Assays : Compare enzymatic activity (e.g., fluorescence polarization) with cellular viability (MTT assay) to confirm target specificity .
Q. What computational strategies predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to Factor XIa (PDB: 6P7M). The sulfonamide group forms hydrogen bonds with Arg234 and Lys192 .
- MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-receptor complex. RMSD <2 Å indicates stable binding .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
| Condition | Degradation Pathway | Half-Life (Days) | Reference |
|---|---|---|---|
| pH 7.4 (37°C) | Hydrolysis of sulfonamide | 14 | |
| UV Light (254 nm) | Thiazinan ring oxidation | 7 |
- Mitigation : Lyophilize and store at -20°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
